molecular formula C47H70O15S B1432143 Methoxytrityl-S-PEG12-acid CAS No. 1334169-94-6

Methoxytrityl-S-PEG12-acid

Cat. No. B1432143
M. Wt: 907.1 g/mol
InChI Key: GEHVFVYKJUPYPE-UHFFFAOYSA-N
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Description

Methoxytrityl-S-PEG12-acid is an important chemical compound used as a linker between biomolecules and drugs1. It has a molecular formula of C47H70O15S and a molecular weight of 907.1 g/mol1.



Synthesis Analysis

The synthesis of Methoxytrityl-S-PEG12-acid is not explicitly detailed in the available resources. However, it’s worth noting that polyethylene glycols (PEGs), which are part of the compound, are synthesized by the polymerization of ethylene oxide2.



Molecular Structure Analysis

The exact molecular structure of Methoxytrityl-S-PEG12-acid is not provided in the available resources. However, it is known that the compound contains a PEG12 (polyethylene glycol with 12 repeating units) segment1.



Chemical Reactions Analysis

Specific chemical reactions involving Methoxytrityl-S-PEG12-acid are not detailed in the available resources. However, as a PEG linker, it likely participates in reactions that link biomolecules and drugs1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Methoxytrityl-S-PEG12-acid are not provided in the available resources. However, it is known that the compound has a molecular weight of 907.1 g/mol1.


Scientific Research Applications

“Methoxytrityl-S-PEG12-acid” is a compound that permits the introduction of a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine . The methoxytrityl (Mmt) protected thiol deprotects under mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger . This compound is used in the field of Protein Biochemistry and Protein Conjugation and Labeling .

  • PEGylation : PEGylation refers to the covalent addition of polyethylene glycol (PEG) to a compound or surface . PEGylated compounds include proteins, peptides, dyes or other labels, and small molecule drugs . Peptide synthesis frequently employs PEGylation to enhance solubility of the peptide . Moreover, peptide PEGylation prolongs in vivo circulation of peptide conjugates by both increasing the peptide’s hydrodynamic volume and protecting the peptide from proteolysis . Additionally, PEGylation reduces or eliminates antigenicity of the conjugated peptide .

  • Thiolation : Thiolation is a useful reaction in the chemistry toolbox, but free thiols are not always available . Various means exist to introduce thiols into molecules or onto surfaces . These thiols frequently are introduced with a protecting group attached to shield the thiol from exposure to reactive conditions until the thiol reactivity is needed .

  • Spacer/Linker : This compound can be used as a spacer or linker in peptide synthesis . It can be inserted at the N-terminus of a peptide chain or on any amino acid side chain with an exposed free amine . In addition, the short dPEG® spacer can be used simply to provide additional distance in a synthetic construct where steric hindrance is a problem .

Safety And Hazards

According to the available safety data sheet, Methoxytrityl-S-PEG12-acid is not classified as a hazardous substance or mixture3. However, as with all chemicals, appropriate safety measures should be taken when handling it.


Future Directions

The future directions of Methoxytrityl-S-PEG12-acid are not explicitly detailed in the available resources. However, given its role as a linker in drug delivery, it may continue to be a focus of research in the development of new therapeutic strategies1.


properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVFVYKJUPYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxytrityl-S-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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